molecular formula C10H6O2S2 B1331446 1,2-Di(thiophen-2-yl)ethane-1,2-dione CAS No. 7333-07-5

1,2-Di(thiophen-2-yl)ethane-1,2-dione

Cat. No. B1331446
CAS RN: 7333-07-5
M. Wt: 222.3 g/mol
InChI Key: UNWKVSDABPCZMK-UHFFFAOYSA-N
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Description

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is a compound that has been used in the development of cross-conjugated alternating polymers . These polymers, namely PDTO-C1 and PDTO-C3, have been investigated for their charge transport properties by fabricating field-effect transistors devices .


Synthesis Analysis

The synthesis of DTO-based polymers involves the development of two cross-conjugated alternating polymers . Single crystal X-ray crystallography shows that non-covalent S⋯O and C–H⋯O interactions exist inside the DTO units . These non-covalent interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .


Molecular Structure Analysis

The molecular structure of DTO-based polymers is highly planar due to the presence of multiple conformational locks . The polymers possess broad absorption spectra and HOMO and LUMO energy levels of ca. −5.50 and −3.6 eV, respectively .


Chemical Reactions Analysis

The DTO-based polymers, PDTO-C1 and PDTO-C3, have been used to fabricate field-effect transistor devices . The highest mobility of 0.54 cm^2 V^−1 s^−1 was achieved in the PDTO-C3-based transistor devices, whereas PDTO-C1 affords a mobility of 0.22 cm^2 V^−1 s^−1 .


Physical And Chemical Properties Analysis

DTO is a colorless crystalline solid . It is insoluble in water . The melting point of DTO is 152-154℃ .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1,2-Di(thiophen-2-yl)ethane-1,2-dione”, focusing on various unique applications:

Organic Electronics

This compound is used in the development of organic semiconductor materials, which are crucial for fabricating organic photovoltaic devices and field-effect transistors. The charge transport properties of such materials are essential for the advancement of organic electronics .

Medical Research

“1,2-Di(thiophen-2-yl)ethane-1,2-dione” has shown potential in medical research, particularly in the development of anticancer drugs. Clinical trials have indicated promising results in using this compound as a chemotherapeutic agent for various types of cancer.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form metal-organic complexes. These complexes have significant applications in catalysis and materials science .

Organic Synthesis

As a chemical reagent, “1,2-Di(thiophen-2-yl)ethane-1,2-dione” is used in organic synthesis to produce other compounds. This application is fundamental in chemical research and development .

Photonic Materials

The compound’s properties are explored for use in photonic materials, which are integral to the study and preparation of organic optoelectronic devices .

Complementary Logic Circuits

It plays a role in the exploration of unipolar n-channel semiconductors, which is important for the progress of organic complementary inverters and logic circuits .

Safety And Hazards

DTO should be considered a hazardous substance and handled with care . It can cause serious eye irritation and can be harmful if inhaled or swallowed . It should be stored in a dry, well-ventilated place, away from fire and flammable materials .

Future Directions

The results of the studies on DTO-based polymers demonstrate that the incorporation of cross-conjugation may be used as an additional design tactic for organic semiconductors to alter their optoelectronic properties . This suggests potential future directions in the design of organic semiconductors .

properties

IUPAC Name

1,2-dithiophen-2-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWKVSDABPCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298198
Record name 2,2'-Thenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(thiophen-2-yl)ethane-1,2-dione

CAS RN

7333-07-5
Record name 2,2'-Bithenoyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Thenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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